molecular formula C8H16N2 B12313086 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole

2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12313086
M. Wt: 140.23 g/mol
InChI Key: LWYGAPMELYUMRL-UHFFFAOYSA-N
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Description

2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. This reaction typically requires heating the aziridines in the presence of N-arylmaleimide to yield the desired pyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a fused bicyclic system

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C8H16N2/c1-8-5-9-3-7(8)4-10(2)6-8/h7,9H,3-6H2,1-2H3

InChI Key

LWYGAPMELYUMRL-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1CN(C2)C

Origin of Product

United States

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